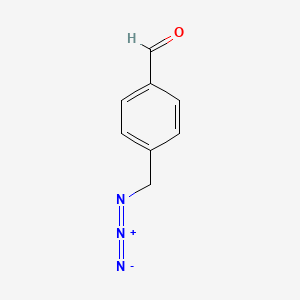

4-(Azidomethyl)benzaldehyde

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H7N3O |

|---|---|

Molecular Weight |

161.16 g/mol |

IUPAC Name |

4-(azidomethyl)benzaldehyde |

InChI |

InChI=1S/C8H7N3O/c9-11-10-5-7-1-3-8(6-12)4-2-7/h1-4,6H,5H2 |

InChI Key |

JSHPFLFYWHRJIM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CN=[N+]=[N-])C=O |

Origin of Product |

United States |

Synthetic Methodologies for 4 Azidomethyl Benzaldehyde

Established Synthetic Routes and Reaction Conditions

The preparation of 4-(azidomethyl)benzaldehyde is predominantly achieved through two main synthetic pathways: the nucleophilic substitution of a halogenated benzyl (B1604629) precursor and the transformation of an aromatic nitrogen-containing precursor. Each route involves specific reaction conditions and purification strategies to ensure a high yield and purity of the final product.

Nucleophilic Substitution of Halogenated Benzyl Precursors

A primary and widely utilized method for the synthesis of this compound involves the nucleophilic substitution of a halogen atom on a benzyl precursor with an azide-containing reagent. This approach is favored for its directness and relatively high yields.

The most common precursor for this synthetic route is 4-(bromomethyl)benzaldehyde (B112711). The synthesis proceeds via a standard SN2 mechanism where the azide (B81097) anion acts as the nucleophile, displacing the bromide ion from the benzylic position. Sodium azide (NaN3) is the most frequently employed azide reagent for this transformation.

A typical procedure involves dissolving 4-(bromomethyl)benzaldehyde in a suitable organic solvent, followed by the addition of sodium azide. The reaction mixture is stirred for a specified period, allowing for the complete conversion of the starting material to the desired product. The progress of the reaction can be monitored using techniques such as thin-layer chromatography (TLC).

Representative Reaction Scheme:

| Reactant | Reagent | Product |

| 4-(Bromomethyl)benzaldehyde | Sodium Azide | This compound |

The choice of solvent and the control of reaction temperature are critical parameters that significantly influence the rate and yield of the azidation reaction. Polar aprotic solvents are generally preferred as they can dissolve both the organic substrate and the ionic azide salt, while not interfering with the nucleophilic attack.

Commonly used solvents include dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO). chemspider.com Acetone-water mixtures (e.g., 4:1 ratio) have also been reported to be effective. chemspider.com The reaction is typically conducted at room temperature, which is sufficient for the reaction to proceed to completion over several hours. In some instances, gentle heating may be employed to accelerate the reaction, but careful temperature control is necessary to avoid potential side reactions or the decomposition of the azide product. One study noted that for the analogous reaction with benzyl chloride, the reaction was slow, requiring more than 48 hours for completion at ambient temperature, suggesting that the bromide precursor is more reactive. chemspider.com

| Solvent | Temperature | Typical Reaction Time |

| Dimethylformamide (DMF) | Room Temperature | 12 hours |

| Dimethyl Sulfoxide (DMSO) | Room Temperature | Overnight |

| Acetone/Water (4:1) | Room Temperature | Not specified |

Proper purification of both the starting material, 4-(bromomethyl)benzaldehyde, and the final product, this compound, is crucial for obtaining a high-purity compound.

The precursor, 4-(bromomethyl)benzaldehyde, can be synthesized by the bromination of p-tolualdehyde. One method for its purification involves recrystallization from hot diethyl ether, yielding needle-like crystals. Another purification strategy for the crude 4-(bromomethyl)benzaldehyde involves washing the residue with ice-cold n-hexane. researchgate.net

For the final product, this compound, the typical work-up procedure involves quenching the reaction mixture with water and extracting the product with an organic solvent such as diethyl ether. The combined organic layers are then washed with water and brine to remove any remaining inorganic salts and solvent residues. The organic phase is subsequently dried over an anhydrous drying agent, such as sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica (B1680970) gel if necessary. chemspider.com

General Purification Steps for this compound:

Dilution of the reaction mixture with water.

Extraction with an organic solvent (e.g., diethyl ether).

Washing of the organic layer with water and brine.

Drying of the organic layer over anhydrous sodium sulfate.

Concentration under reduced pressure.

(Optional) Column chromatography on silica gel.

Transformation of Aromatic Nitrogen-Containing Precursors

An alternative synthetic approach to this compound begins with an aromatic precursor already containing a nitrogen functional group, which is then transformed into the azide moiety. This multi-step process offers a different pathway to the target molecule.

This synthetic route commences with the reduction of the nitro group of 4-nitrobenzaldehyde (B150856) to an amino group, forming 4-aminobenzaldehyde (B1209532). Various reducing agents can be employed for this transformation, including iron powder in the presence of an acid such as hydrochloric acid. acs.org

The resulting 4-aminobenzaldehyde is then converted to the corresponding diazonium salt through a process known as diazotization. This is typically achieved by treating the amine with sodium nitrite (B80452) in the presence of a strong acid, such as a mixture of acetic acid and hydrochloric acid, at low temperatures (0-5 °C). researchgate.net

The unstable diazonium salt is then reacted in situ with a source of azide ions, such as sodium azide, to yield this compound. The nitrogen gas evolved during this step drives the reaction to completion.

Reaction Sequence:

Reduction: O₂N-C₆H₄-CHO → H₂N-C₆H₄-CHO

Diazotization: H₂N-C₆H₄-CHO → [N₂]⁺-C₆H₄-CHO

Azidation: [N₂]⁺-C₆H₄-CHO + NaN₃ → N₃-CH₂-C₆H₄-CHO + N₂

| Precursor | Intermediate 1 | Intermediate 2 | Final Product |

| 4-Nitrobenzaldehyde | 4-Aminobenzaldehyde | 4-Formylbenzenediazonium salt | This compound |

Purification of the intermediate 4-aminobenzaldehyde can be challenging due to its potential for self-condensation. One reported method involves rapid steam distillation of the reaction mixture, followed by crystallization and drying in a vacuum desiccator over potassium hydroxide (B78521) pellets. orgsyn.org

Routes via 4-(Bromomethyl)benzonitrile Intermediates

A prominent synthetic pathway to this compound proceeds through a multi-step sequence starting from 4-methylbenzonitrile, utilizing 4-(bromomethyl)benzonitrile and 4-azidomethylbenzonitrile as key intermediates. This route involves the sequential functionalization of the benzylic methyl group, introduction of the azide moiety, and subsequent selective reduction of the nitrile group to the desired aldehyde.

The synthesis begins with the radical bromination of 4-methylbenzonitrile. This is typically achieved using N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is generally conducted in a nonpolar solvent like carbon tetrachloride under reflux conditions to yield 4-(bromomethyl)benzonitrile.

The second step involves a nucleophilic substitution reaction where the bromide in 4-(bromomethyl)benzonitrile is displaced by an azide ion. Sodium azide (NaN₃) is a common azide source for this transformation. The reaction is carried out in a polar aprotic solvent, such as 1,3-dimethyl-2-imidazolidinone, to facilitate the substitution, affording 4-azidomethylbenzonitrile.

The final and most critical step is the chemoselective reduction of the nitrile group of 4-azidomethylbenzonitrile to an aldehyde. This transformation requires a mild reducing agent that can effect the partial reduction of the nitrile without reducing the azide functionality. Diisobutylaluminium hydride (DIBAL-H) is a widely used reagent for this purpose. chemistrysteps.commasterorganicchemistry.com The reaction is performed at low temperatures (e.g., -78 °C) to prevent over-reduction to the primary amine. chemistrysteps.com An aqueous workup then hydrolyzes the intermediate imine to furnish the final product, this compound. chemistrysteps.commasterorganicchemistry.comwikipedia.org

Table 1: Multi-Step Synthesis via 4-(Bromomethyl)benzonitrile Intermediate

| Step | Starting Material | Reagents and Conditions | Intermediate/Product |

| 1. Bromination | 4-Methylbenzonitrile | N-Bromosuccinimide (NBS), AIBN, CCl₄, Reflux | 4-(Bromomethyl)benzonitrile |

| 2. Azidation | 4-(Bromomethyl)benzonitrile | Sodium Azide (NaN₃), 1,3-Dimethyl-2-imidazolidinone, 25 °C | 4-Azidomethylbenzonitrile |

| 3. Reduction | 4-Azidomethylbenzonitrile | Diisobutylaluminium hydride (DIBAL-H), Toluene/Hexane, -78 °C, then H₂O workup | This compound |

Advanced Synthetic Approaches and Methodological Refinements

Chemo- and Regioselective Synthesis of Azidomethylbenzaldehydes

The synthesis of this compound presents a significant challenge in chemoselectivity, specifically during the reduction of the nitrile in the presence of an azide group. Both functional groups are susceptible to reduction; however, the azide can be readily converted to a primary amine under harsh reducing conditions, while the nitrile can be over-reduced to an amine if the reaction is not carefully controlled. chemistrysteps.com

The successful synthesis hinges on the choice of a reducing agent that can discriminate between these two functionalities. Diisobutylaluminium hydride (DIBAL-H) is particularly effective for this transformation due to its steric bulk and moderate reactivity, especially at low temperatures. masterorganicchemistry.comchemistrysteps.com The mechanism involves the coordination of the Lewis acidic aluminum center to the nitrile nitrogen, followed by the transfer of a single hydride to the nitrile carbon. chemistrysteps.comwikipedia.org This forms a stable aluminum-imine intermediate that is resistant to further reduction under controlled conditions. chemistrysteps.comchemistrysteps.com The azide group, being a less reactive functionality toward electrophilic hydrides like DIBAL-H under these conditions, remains intact. The subsequent aqueous workup hydrolyzes the imine intermediate to selectively yield the aldehyde. wikipedia.org This approach represents an excellent example of chemo- and regioselective synthesis, where one functional group is transformed while another, also reducible, is preserved.

Scalable Synthesis and Process Optimization for Research Applications

For the production of this compound beyond the laboratory bench, particularly for ongoing research applications, scalability and process optimization are crucial. Modern synthetic chemistry increasingly employs advanced technologies to enhance efficiency, safety, and reproducibility.

Translating the batch synthesis described into a continuous flow process offers significant advantages. Flow chemistry can improve heat and mass transfer, allowing for precise control over reaction conditions such as temperature and residence time. This is particularly beneficial for potentially exothermic steps and for handling hazardous reagents like sodium azide, where minimizing the quantity present at any given moment enhances operational safety.

Table 2: Key Parameters for Process Optimization

| Parameter | Variable | Goal |

| Temperature | Reaction temperature for each step | Maximize reaction rate and selectivity, minimize side products |

| Stoichiometry | Molar ratios of reactants and reagents | Maximize conversion of limiting reagent, minimize excess |

| Residence Time | Time spent in the reactor (in flow chemistry) | Ensure complete reaction without product degradation |

| Solvent | Choice of solvent for each step | Optimize solubility, reactivity, and ease of removal |

| Concentration | Reactant and reagent concentrations | Maximize throughput and reaction rate |

Reactivity and Transformational Chemistry of 4 Azidomethyl Benzaldehyde

Chemical Transformations of the Azide (B81097) Moiety

The azide group of 4-(azidomethyl)benzaldehyde is a key center of reactivity, participating in a variety of chemical transformations. These reactions allow for the introduction of diverse structural motifs and functionalities, making it a valuable building block in the synthesis of complex molecules.

"Click chemistry" describes reactions that are high-yielding, wide in scope, and form byproducts that are easily removed. organic-chemistry.org The azide-alkyne cycloaddition is a prime example of a click reaction. organic-chemistry.org this compound is a versatile reagent in these frameworks, readily undergoing cycloaddition reactions to form stable triazole rings. These reactions are characterized by their high efficiency, selectivity, and compatibility with a wide range of functional groups.

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and regioselective reaction that exclusively produces 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.orgwikipedia.org This reaction has become a cornerstone of click chemistry due to its reliability and broad applicability. frontiersin.orgnih.gov In the context of this compound, the CuAAC reaction provides a straightforward method for covalently linking the benzaldehyde (B42025) moiety to a wide variety of alkyne-containing molecules. thieme-connect.debioclone.net

The reaction is typically carried out in the presence of a copper(I) catalyst, which can be generated in situ from a copper(II) salt, such as copper(II) sulfate, and a reducing agent like sodium ascorbate. wikipedia.orgbeilstein-journals.org The use of ligands, such as tris(benzyltriazolylmethyl)amine (TBTA), can stabilize the copper(I) catalyst and improve reaction outcomes. nih.gov The reaction proceeds under mild conditions, often at room temperature and in aqueous or mixed aqueous-organic solvent systems, making it suitable for a diverse range of substrates. beilstein-journals.orgbeilstein-journals.org

The versatility of the CuAAC reaction allows for the conjugation of this compound with a variety of alkynes, including those with different steric demands such as 1-decyne, phenylacetylene, and 1-ethynyladamantane, resulting in excellent yields of the corresponding triazoles. beilstein-journals.org This enables the synthesis of a diverse library of molecules with potential applications in various fields, including medicinal chemistry and materials science. researchgate.net

Table 1: Examples of CuAAC Reactions with this compound

| Alkyne Reactant | Catalyst System | Solvent | Product | Yield (%) |

| Phenylacetylene | CuI / Et3N | Cyrene™ | 1-((4-formylphenyl)methyl)-4-phenyl-1H-1,2,3-triazole | >90 |

| 1-Decyne | CuSO4 / Sodium Ascorbate | DMF/t-BuOH/H2O | 1-((4-formylphenyl)methyl)-4-octyl-1H-1,2,3-triazole | Good |

| Propargyl Alcohol | Cu(OAc)2·H2O / NaAsc | DMF | (1-((4-formylphenyl)methyl)-1H-1,2,3-triazol-4-yl)methanol | Good |

Data is illustrative and compiled from typical CuAAC reactions.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a powerful alternative to CuAAC that proceeds without the need for a cytotoxic metal catalyst. sigmaaldrich.com This makes it particularly suitable for applications in biological systems and living organisms. The driving force for this reaction is the ring strain of a cyclooctyne, which readily reacts with azides to form stable triazole products. nih.govnih.gov

In the context of bioconjugation, this compound can be used to label biomolecules containing a strained alkyne. The reaction is bioorthogonal, meaning it does not interfere with native biological processes. nih.gov A variety of strained cyclooctynes, such as dibenzocyclooctyl (DBCO) derivatives, have been developed for SPAAC reactions. nih.gov These reagents exhibit high reactivity towards azides, allowing for efficient labeling at low concentrations. magtech.com.cn

The aldehyde functionality of this compound provides a handle for further chemical modifications after the bioconjugation event. This dual functionality makes it a valuable tool for chemical biologists to probe and manipulate biological systems. nih.govmdpi.com

Table 2: Comparison of CuAAC and SPAAC

| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) |

| Catalyst | Copper(I) | None (metal-free) |

| Alkyne | Terminal Alkynes | Strained Cyclooctynes (e.g., DBCO) |

| Biocompatibility | Limited by copper cytotoxicity | High, suitable for in vivo applications |

| Reaction Rate | Generally very fast | Can be slower than CuAAC, but highly reactive cyclooctynes are available |

| Applications | Materials science, drug discovery, bioconjugation (in vitro) | Bioconjugation (in vivo), live-cell imaging |

The cycloaddition reactions of this compound provide a robust and efficient method for the synthesis of 1,2,3-triazole scaffolds. organic-chemistry.orgnih.gov These heterocyclic structures are of significant interest in medicinal chemistry due to their wide range of biological activities. frontiersin.orgnih.gov The 1,4-disubstituted triazole ring formed through CuAAC is particularly stable and can act as a rigid linker between the benzaldehyde moiety and other molecular fragments. researchgate.net

The aldehyde group on the resulting triazole product serves as a versatile synthetic handle for further structural diversification. frontiersin.orgmdpi.com It can undergo a wide range of chemical transformations, including oxidation, reduction, and condensation reactions, allowing for the introduction of additional functional groups and the construction of more complex molecular architectures. researchgate.net This modular approach, combining click chemistry with subsequent aldehyde modifications, enables the rapid generation of diverse libraries of triazole-containing compounds for screening in drug discovery and materials science. beilstein-journals.orgnih.gov For instance, the aldehyde can be converted to an alcohol, an acid, or used in the formation of imines and other C-N bonded structures, greatly expanding the chemical space accessible from this precursor. researchgate.net

The azide group of this compound can be readily reduced to a primary amine, yielding 4-(aminomethyl)benzaldehyde (B3188001). This transformation is a key step in the synthesis of various biologically active compounds and provides a route to a different class of derivatives. A variety of reducing agents can be employed for this purpose, with the choice of reagent often depending on the desired selectivity and reaction conditions.

Common methods for the reduction of aryl azides include catalytic hydrogenation using palladium on carbon (Pd/C) with a hydrogen source. organic-chemistry.org However, care must be taken as the aldehyde group is also susceptible to reduction. Selective reduction of the azide in the presence of an aldehyde can be challenging.

Alternative reducing agents that have been shown to be effective for the reduction of azides include:

Sodium borohydride (B1222165) (NaBH4) in the presence of a catalyst like CoCl2·6H2O : This system has been used for the chemoselective reduction of a broad spectrum of azides. mdma.ch

Copper nanoparticles in water : This method offers a clean reduction of aryl azides with excellent chemoselectivity. organic-chemistry.org

Boron trifluoride diethyl etherate and sodium iodide : This system provides a selective and facile method for the reduction of aromatic azides to amines. organic-chemistry.org

The resulting 4-(aminomethyl)benzaldehyde is a valuable intermediate that can be further functionalized through reactions of the primary amine, such as acylation, alkylation, and Schiff base formation.

While the azide group is most commonly utilized in cycloaddition and reduction reactions, it can also participate in nucleophilic substitution reactions, although this is less common for benzylic azides compared to alkyl azides. The azide ion (N3-) is a good leaving group, and under certain conditions, the azidomethyl group can be displaced by a stronger nucleophile.

These reactions typically require harsh conditions and are often less favorable than the alternative synthetic routes to the desired products. The reactivity of the azide group in nucleophilic substitution is influenced by the stability of the benzylic carbocation intermediate that would be formed. The presence of the electron-withdrawing aldehyde group on the benzene (B151609) ring can destabilize this carbocation, making the SN1 pathway less likely. SN2 reactions are also possible but may be sterically hindered.

Due to the high utility of the azide group in click chemistry and its clean conversion to an amine, nucleophilic substitution reactions of this compound are not the preferred method for introducing new functional groups at this position.

Cycloaddition Reactions in Click Chemistry Frameworks

Chemical Transformations of the Aldehyde Moiety

The aldehyde group in this compound is an electrophilic center that readily participates in a variety of classical carbonyl reactions, including oxidation, reduction, and condensation, without affecting the azide group under appropriate conditions.

The aldehyde functional group can be selectively oxidized to a carboxylic acid, yielding 4-(azidomethyl)benzoic acid. This transformation requires mild oxidizing conditions to prevent any unwanted reactions with the azide group. The Pinnick oxidation, which utilizes sodium chlorite (B76162) (NaClO₂) buffered with a weak acid, is a highly effective method for this conversion. wikipedia.org This reaction is known for its tolerance of diverse functional groups and its ability to oxidize aldehydes to carboxylic acids in high yield under mild conditions. wikipedia.org The resulting product, 4-(azidomethyl)benzoic acid, is a useful bifunctional molecule in its own right, often employed as a linker in click chemistry applications. medchemexpress.comiris-biotech.de

Table 1: Oxidation of this compound

| Reactant | Product | Typical Reagents and Conditions |

|---|---|---|

| This compound | 4-(Azidomethyl)benzoic acid | Sodium chlorite (NaClO₂), Monosodium phosphate (B84403) (NaH₂PO₄), 2-methyl-2-butene (B146552) in a tert-butanol/water solvent system. |

The selective reduction of the aldehyde moiety in this compound affords the corresponding primary alcohol, (4-(azidomethyl)phenyl)methanol. nih.gov This transformation is typically achieved using mild hydride-based reducing agents. Sodium borohydride (NaBH₄) is a commonly used reagent for this purpose, as it chemoselectively reduces aldehydes and ketones without affecting less reactive functional groups like azides under standard conditions. masterorganicchemistry.comyoutube.com The reaction is generally performed in a protic solvent, such as methanol (B129727) or ethanol (B145695), at or below room temperature. chemguide.co.uk

Table 2: Reduction of this compound

| Reactant | Product | Typical Reagents and Conditions |

|---|---|---|

| This compound | (4-(Azidomethyl)phenyl)methanol | Sodium borohydride (NaBH₄) in methanol or ethanol at 0 °C to room temperature, followed by an aqueous workup. masterorganicchemistry.comchemguide.co.uk |

The aldehyde group readily undergoes condensation reactions with primary amines to form imines, also known as Schiff bases. ijacskros.com This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. ijacskros.com The formation of the C=N double bond is typically reversible and can be catalyzed by either acid or base. researchgate.net For the synthesis of Schiff bases from this compound, the reaction is often carried out by refluxing equimolar amounts of the aldehyde and a primary amine in an alcohol solvent, sometimes with a few drops of glacial acetic acid to facilitate dehydration. ijacskros.com

Table 3: Schiff Base Formation from this compound

| Reactant 1 | Reactant 2 (Primary Amine) | Product (Schiff Base) | Typical Conditions |

|---|---|---|---|

| This compound | Aniline | N-(4-(azidomethyl)benzylidene)aniline | Ethanol, reflux, catalytic acetic acid. ijacskros.com |

| This compound | Benzylamine | 1-(4-(azidomethyl)phenyl)-N-benzylmethanimine | Methanol, room temperature or mild heat. researchgate.net |

| This compound | 4-Methoxyaniline | N-(4-(azidomethyl)benzylidene)-4-methoxyaniline | Ethanol, reflux. |

Applications in Advanced Organic Synthesis and Materials Science

Role in the Synthesis of Complex Organic Molecules

4-(Azidomethyl)benzaldehyde serves as a key intermediate in the creation of intricate molecular architectures, finding applications in pharmaceuticals, agrochemicals, and dyes.

Precursor for Bioactive Compounds in Pharmaceutical Research

The quest for novel therapeutic agents often relies on the synthesis of complex organic molecules with specific biological activities. This compound is a valuable precursor in this endeavor, particularly in the synthesis of quinoline derivatives. The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of drug molecules and bioactive compounds. For instance, derivatives of 2-azidobenzaldehyde, a positional isomer of this compound, are utilized in [4+2] annulation reactions to construct the quinoline ring system. This highlights the potential of azidobenzaldehyde derivatives in generating libraries of compounds for pharmaceutical screening.

Building Block for Heterocyclic Systems (e.g., Quinoline and Triazole Derivatives)

The dual reactivity of this compound makes it an efficient building block for various heterocyclic systems. As mentioned, the aldehyde functionality can participate in reactions to form quinoline rings.

Furthermore, the azide (B81097) group is a key participant in "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions provide a highly efficient and regioselective method for the synthesis of 1,2,3-triazole rings. Triazoles are five-membered heterocyclic rings containing three nitrogen atoms that can act as ligands to coordinate metals or as hydrogen bond acceptors and donors. This versatility makes them valuable components in the construction of functional materials.

| Heterocyclic System | Synthetic Utility of this compound | Key Reaction Type |

| Quinoline Derivatives | The aldehyde group can undergo condensation and cyclization reactions to form the quinoline ring. | Annulation Reactions |

| Triazole Derivatives | The azide group readily reacts with alkynes to form the stable triazole ring. | Azide-Alkyne Cycloaddition (Click Chemistry) |

Intermediate in the Production of Agrochemicals and Dyes

Benzaldehyde (B42025) and its derivatives are established intermediates in the chemical industry. In the agrochemical sector, benzaldehyde derivatives are used in the synthesis of pesticides, herbicides, and fungicides. For example, certain benzaldehyde derivatives have shown antiaflatoxigenic activity against fungi like Aspergillus flavus. While specific large-scale applications of this compound in this sector are not widely documented, its chemical functionalities suggest its potential as a building block for novel agrochemical compounds.

Similarly, in the dye industry, aromatic aldehydes and their derivatives are crucial intermediates for the synthesis of various colorants. The azide group, in particular, can be found in certain reactive dyes. Azide-containing dyes can be used for the fluorescent labeling of molecules through click chemistry reactions. The incorporation of an azide group, as in this compound, offers a route to creating dyes with specific functionalities or for linking dye molecules to other substrates.

Functionalization of Polymeric Materials and Macromolecules

The ability to precisely modify the properties of polymers is crucial for developing advanced materials. This compound provides a powerful tool for the post-polymerization functionalization of macromolecules.

Post-Polymerization Modification via Strain-Promoted Cycloadditions

Post-polymerization modification is a powerful strategy for introducing functional groups onto a polymer chain that might not be compatible with the initial polymerization conditions. The azide group of this compound is ideally suited for this purpose, particularly through strain-promoted azide-alkyne cycloaddition (SPAAC). This type of click chemistry does not require a cytotoxic copper catalyst, making it particularly useful for biomedical applications.

In a typical SPAAC modification, a polymer is first synthesized to contain strained alkyne moieties, such as dibenzocyclooctyne (DBCO). Subsequently, this compound can be "clicked" onto the polymer backbone. This introduces the aldehyde functionality, which can then be used for further chemical transformations, such as forming Schiff bases or undergoing condensation reactions. This approach allows for the precise and efficient introduction of functional groups onto a polymer surface or throughout its structure.

| Modification Technique | Role of this compound | Advantages |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Provides the azide functionality for reaction with a strained alkyne-modified polymer. | Catalyst-free, high efficiency, bioorthogonal. |

Synthesis of Multi-Functionalized Polymers for Specific Research Applications

The bifunctional nature of this compound is highly advantageous for the creation of multi-functionalized polymers. A polymer can be designed with pendant groups that can react with either the azide or the aldehyde. For example, a polymer could be modified with an alkyne-containing molecule via SPAAC at the azide position, and then a different molecule containing a primary amine could be attached via the aldehyde group through reductive amination.

This orthogonal reactivity allows for the step-wise and controlled introduction of different functionalities onto the same polymer chain. This capability is critical for designing materials for specific and complex applications, such as targeted drug delivery systems, advanced sensors, or specialized coatings. The ability to tailor the chemical and physical properties of a polymer with such precision opens up new avenues for materials science research.

Development of Advanced Materials with Tailored Chemical Features

The unique bifunctional nature of this compound, possessing both a reactive aldehyde group and a versatile azide moiety, makes it a valuable building block in the synthesis of advanced materials with precisely controlled chemical and physical properties. The aldehyde group can participate in various condensation reactions, while the azide group allows for covalent attachment through "click chemistry" or photochemically induced reactions. This dual reactivity enables the integration of this compound into polymeric structures and onto surfaces to impart specific functionalities.

One potential application lies in the development of functional polymers. The aldehyde group can be utilized in polymerization reactions, such as in the synthesis of poly(acryloyloxybenzaldehyde) polymers, or for the post-polymerization modification of polymers bearing reactive amine groups to form Schiff bases. The azide groups appended to the polymer backbone can then serve as reactive sites for further functionalization. For instance, these azide-functionalized polymers can be crosslinked or grafted with other molecules bearing alkyne groups through copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), leading to the formation of complex and well-defined polymer architectures. This approach allows for the creation of materials with tailored features such as specific ligand immobilization for affinity chromatography or the development of smart materials that respond to external stimuli.

Moreover, this compound can be employed for the chemical modification of material surfaces. The aldehyde group can react with amine-functionalized surfaces to form stable imine linkages, thereby immobilizing the azidomethylphenyl group onto the material. The surface-bound azide groups can then be used to attach a wide array of molecules, including biomolecules, fluorescent dyes, or nanoparticles, via click chemistry. This strategy provides a robust method for creating surfaces with tailored chemical functionalities for applications in biosensors, medical implants, and microarrays. The ability to control the surface chemistry at a molecular level is crucial for dictating the interactions between the material and its environment.

Table 1: Potential Applications of this compound in Materials Science

| Application Area | Role of this compound | Resulting Material Feature |

|---|---|---|

| Functional Polymers | Monomer or modifying agent in polymerization | Polymers with pendant azide groups for post-functionalization |

| Surface Modification | Surface functionalization agent | Surfaces with reactive azide handles for biomolecule immobilization |

| Hydrogel Formation | Cross-linking agent | pH-sensitive and functionalizable hydrogels |

| Nanoparticle Synthesis | Stabilizing and functionalizing ligand | Surface-modified nanoparticles for targeted delivery |

Design and Synthesis of Chemical Probes and Tags

The distinct chemical properties of the aldehyde and azide groups in this compound make it a particularly useful scaffold for the design and synthesis of sophisticated chemical probes and tags for biological investigations.

Integration into Trifunctional Building Blocks for Probe Synthesis

This compound can be regarded as a trifunctional building block, a class of reagents that streamline the synthesis of complex chemical probes. In this context, the molecule offers three key functionalities:

A Connectivity Group: The aldehyde group serves as a versatile handle for conjugation. It can readily react with primary amines on biomolecules (like the N-terminus of a peptide or lysine (B10760008) side chains) or on synthetic ligands to form a stable Schiff base, which can be further reduced to a more stable secondary amine linkage. This allows for the covalent attachment of the 4-(azidomethyl)phenyl moiety to a molecule of interest that can target a specific biological entity.

A Bioorthogonal Handle: The azide group is a prime example of a bioorthogonal functional group. It is largely unreactive in the complex chemical environment of a living cell but can undergo highly specific and efficient "click" reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). This allows for the attachment of reporter molecules, such as fluorescent dyes or biotin tags, for visualization or purification of the target molecule.

A Latent Reactive Group: While the primary role of the azide in this context is often for click chemistry, aryl azides can also function as photoactivatable groups. Upon irradiation with UV light, they can form highly reactive nitrene intermediates that can insert into nearby C-H or N-H bonds, leading to covalent cross-linking with interacting biomolecules.

The integration of these three functionalities into a single, compact building block simplifies the synthetic route to complex probes, enabling the systematic generation of probe libraries for structure-activity relationship studies.

Development of Photoaffinity Probes for Molecular Target Identification

Photoaffinity labeling (PAL) is a powerful technique used to identify the cellular targets of bioactive small molecules. nih.gov A typical photoaffinity probe consists of three essential components: a recognition element (pharmacophore), a photoactivatable group, and a reporter tag. This compound can be a key component in the synthesis of such probes.

The benzaldehyde group provides a convenient point of attachment for the pharmacophore. A ligand of interest, often containing an amine group, can be coupled to the benzaldehyde via reductive amination. The azidomethyl group can serve a dual role. Primarily, it can act as a handle for the subsequent attachment of a reporter tag (e.g., biotin or a fluorophore) via click chemistry after the photo-crosslinking event.

Alternatively, while phenyl azides are more commonly used as photo-crosslinkers, the azidomethyl group, being a benzyl (B1604629) azide, can also be photoactivated, although this is less common than with aryl azides. Upon UV irradiation, it can generate a reactive nitrene species that covalently links the probe to its binding partner. nih.gov More commonly, a separate photoactivatable group like a benzophenone or a diazirine would be incorporated into the probe structure. In such a design, the azidomethyl group of this compound would be reserved for its role as a bioorthogonal handle for click chemistry.

The general workflow for using a probe derived from this compound in a photoaffinity labeling experiment would involve:

Synthesizing the probe by attaching a specific ligand to the aldehyde group.

Incubating the probe with a biological sample (e.g., cell lysate or live cells) to allow it to bind to its target protein.

Irradiating the sample with UV light to induce covalent cross-linking between the probe and the target.

Utilizing the azide group for a click reaction with a reporter tag (e.g., biotin-alkyne) to enable detection or enrichment of the cross-linked protein.

Identifying the labeled protein using techniques such as western blotting or mass spectrometry.

Table 2: Functional Roles of Moieties in this compound for Probe Design

| Moiety | Functional Group | Role in Chemical Probe Synthesis |

|---|---|---|

| Aromatic Ring | Phenyl | Provides a stable scaffold for the functional groups. |

| Aldehyde | -CHO | Connectivity Group: Reacts with amines to attach the probe to a ligand or biomolecule. |

| Azidomethyl | -CH₂N₃ | Bioorthogonal Handle: Enables "click" reactions for attaching reporter tags. Latent Photoreactive Group: Can potentially be photoactivated for cross-linking. |

Advanced Applications in Chemical Biology and Bioconjugation

Bioconjugation Strategies Leveraging Azide (B81097) Orthogonality

The azide functional group is central to the utility of 4-(azidomethyl)benzaldehyde in bioconjugation. Its chemical behavior is considered bioorthogonal, meaning it does not react with or interfere with the vast majority of functional groups found within biological systems, such as amines, thiols, or carboxylates. nih.gov This inertness ensures that conjugation reactions are highly specific and occur only with a designated reaction partner, typically an alkyne or a phosphine (B1218219) derivative. nih.gov The most widely employed of these reactions is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linkage. nih.gov

Covalent Coupling to Biomolecules (e.g., Proteins, Nucleic Acids, Lipids)

The bioorthogonal nature of the azide group on this compound allows for its specific covalent coupling to various classes of biomolecules that have been functionalized with a complementary alkyne group.

Proteins: Proteins can be modified with alkyne groups through the metabolic incorporation of alkyne-bearing amino acid analogs, such as L-homopropargylglycine. nih.gov Once incorporated, this compound can be used as a linker, with its azide group "clicking" onto the alkyne-modified protein, forming a stable covalent bond. nih.gov Alternatively, the aldehyde end of the molecule can be reacted with nucleophilic amino acid side chains like lysine (B10760008), although this approach lacks the specificity of the bioorthogonal strategy. nih.gov

Nucleic Acids: The synthesis of azide-modified nucleosides is a key step for the functionalization of DNA and RNA. medchemexpress.com These modified nucleosides can be incorporated into oligonucleotides, which can then be labeled or functionalized by reacting with alkyne-containing molecules. Conversely, alkyne-modified nucleosides can be incorporated, making the nucleic acid available for reaction with this compound.

Lipids: Lipids and lipophilic groups are essential components of cellular structures and signaling pathways. nih.gov Specific lipids can be functionalized with alkyne groups and subsequently reacted with azide-containing molecules like this compound. This enables the attachment of probes or other functionalities to study lipid trafficking, membrane organization, and protein-lipid interactions. nih.gov For example, lipid peroxidation products can covalently modify protein nucleophiles, and introducing bioorthogonal handles allows for precise tracking of these events. nih.gov

Site-Specific Labeling of Biological Targets

Achieving site-specific labeling is crucial for preserving the function of biomolecules and for the accurate analysis of their behavior. nih.gov Non-specific labeling methods can lead to variable performance and interfere with biological activity. nih.gov Bioorthogonal chemistry using linkers like this compound is a powerful tool for improving the consistency and performance of labeled biomolecules. nih.gov

One common strategy involves genetically encoding a short recognition sequence into a protein of interest. nih.gov This sequence can then be recognized by a specific ligase that attaches a small molecule containing a bioorthogonal handle (like an alkyne). The azide group of this compound can then be used to specifically click a desired payload (e.g., a fluorophore or drug) onto that precise location. This ensures that every molecule is labeled at the same site, leading to a homogenous population of conjugates with uniform properties. nih.gov Another approach is to use self-labeling protein tags, which have been engineered to react with specific substrates, allowing for controlled and site-specific attachment of probes. nih.gov

Design of Targeted Molecular Conjugates for Biological Systems

The bifunctional nature of this compound makes it an ideal linker for creating targeted molecular conjugates, often referred to as "biological missiles." nih.gov These constructs typically consist of a targeting moiety, a linker, and a payload.

An example of this application is in the development of antibody-drug conjugates (ADCs). nih.gov An antibody that specifically recognizes a cancer cell antigen can be modified with an alkyne group. Separately, a potent cytotoxic drug can be attached to the aldehyde group of this compound. The drug-linker complex, now bearing a reactive azide, can be "clicked" onto the alkyne-modified antibody. The resulting ADC can then be administered, where the antibody component selectively targets and binds to cancer cells, delivering the cytotoxic payload directly to the tumor site while minimizing exposure to healthy tissues. nih.gov This strategy can also be used to attach nanoparticles or imaging agents to cell surfaces for targeted therapy and diagnosis. nih.gov

Functionalization for Biological Tracking and Imaging

The ability to visualize and track biological processes in real-time is fundamental to understanding cellular function and disease progression. This compound serves as a critical component in the synthesis of molecular probes for various imaging modalities.

Generation of Fluorescent Labels for Real-Time Biological Interaction Analysis

Fluorescent labels have long been essential tools for detecting biomolecular interactions. nih.gov However, attaching these labels without altering the molecule's function can be challenging. researchgate.net this compound facilitates the precise attachment of fluorophores to biomolecules for real-time analysis.

In a typical workflow, a biomolecule of interest (e.g., a protein) is first functionalized, for example, by reacting a lysine residue with the aldehyde group of this compound. This process attaches the azide group to the protein. Subsequently, a fluorescent dye that has been modified to contain an alkyne group is introduced. The azide on the protein and the alkyne on the fluorophore undergo a click reaction, covalently linking the fluorescent label to the biomolecule. This method allows for the creation of fluorescently tagged proteins, lipids, or nucleic acids that can be used to monitor dynamic processes such as protein trafficking, enzyme activity, and receptor binding in living cells with high specificity. nih.govnih.gov

Radiochemical Synthesis for Molecular Imaging Probes (e.g., 18F-Labeling for PET)

Positron Emission Tomography (PET) is a non-invasive diagnostic imaging technique that utilizes molecules labeled with positron-emitting radionuclides. mdanderson.org Fluorine-18 (¹⁸F) is the most commonly used radioisotope for PET due to its ideal physical and nuclear characteristics. nih.gov

| Property | Value | Reference |

|---|---|---|

| Half-life | 109.7 minutes | nih.gov |

| Decay Mode | 97% β+ (Positron Emission) | nih.gov |

| Positron Energy (Max) | 635 keV | nih.gov |

| Production Method | 18O(p,n)18F nuclear reaction | nih.gov |

The short half-life of ¹⁸F necessitates rapid and efficient labeling strategies. escholarship.org Azide-alkyne click chemistry provides a powerful method for the late-stage introduction of ¹⁸F into complex biomolecules. acs.org In this context, a precursor molecule similar in structure to this compound, such as 1-(azidomethyl)-4-[¹⁸F]fluorobenzene, is first synthesized. acs.org This radiolabeled, azide-containing synthon is then rapidly "clicked" onto an alkyne-functionalized targeting molecule (e.g., a peptide, antibody, or small molecule inhibitor) moments before its intended use. This approach has been successfully used to prepare PET probes for imaging a variety of biological targets, including receptors and enzymes, enabling the non-invasive study of disease processes and the development of new diagnostics. acs.orgmdpi.com

Development of Hybrid Molecules for Biological Research

The strategic design of hybrid molecules, which combine distinct chemical moieties to achieve novel functions, is a cornerstone of modern chemical biology. The compound this compound serves as a valuable bifunctional linker in this endeavor. Its aldehyde group provides a reactive handle for conjugation via reductive amination or Schiff base formation, while the azide group is a key component for bioorthogonal "click chemistry" reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This dual reactivity allows for the precise construction of complex molecular architectures for advanced biological research.

Hyaluronic Acid Modification for Research into Drug Delivery Systems

Hyaluronic acid (HA) is a naturally occurring polysaccharide that has garnered significant attention for drug delivery applications due to its biocompatibility, biodegradability, and ability to target specific cell receptors like CD44, which are often overexpressed in cancer cells. nih.govmdpi.com Chemical modification of HA is essential to transform it from a linear polymer into more complex structures like hydrogels or nanoparticles suitable for encapsulating and delivering therapeutic agents. nih.govmdpi.com

While direct studies detailing the use of this compound for HA modification are not prominent in the literature, its bifunctional nature makes it a theoretically ideal candidate for such applications based on established chemical strategies. acs.org The azide group is perfectly suited for click chemistry, a powerful tool for hydrogel formation. mdpi.comresearchgate.net For instance, HA can be functionalized with an alkyne-containing molecule. Subsequently, a linker like this compound could react with another alkyne-modified HA chain, creating a cross-linked hydrogel network via a stable triazole linkage. acs.orgnih.gov This method offers high efficiency and bioorthogonality, meaning the reaction occurs without interfering with biological processes. mdpi.com The aldehyde functionality of the molecule could then be used to conjugate drugs or targeting ligands that possess a primary amine, further enhancing the specificity and efficacy of the drug delivery system.

Synthesis of Perillyl–Dihydropyrimidinone Hybrids via Click Chemistry

A clear application of azide-alkyne click chemistry in creating complex hybrid molecules for biomedical research is demonstrated in the synthesis of perillyl–dihydropyrimidinone (DHPM) hybrids. bohrium.com This research showcases the modular power of click chemistry to combine two distinct pharmacophores—a natural terpene (perillyl moiety) and a dihydropyrimidinone core—to create novel compounds with potential antiproliferative activity. rsc.org

The synthetic strategy involves the copper(I)-catalyzed Huisgen [3+2] cycloaddition, a cornerstone of click chemistry. nih.govscispace.com In this process, an azide-functionalized molecule is joined with an alkyne-functionalized molecule. Researchers prepared a series of alkyne-bearing dihydropyrimidinones (propargyloxy dihydropyrimidinones) and an azide-containing terpene, perillyl azide. nih.gov The two components were then conjugated using a copper catalyst to yield a library of fifteen novel perillyl-DHPM hybrids. rsc.orgnih.gov This reaction is analogous to how this compound would be employed, with its azide group serving as the reactive handle for conjugation to an alkyne-containing partner.

The yields for the synthesis of the final hybrid molecules were generally high, demonstrating the efficiency of this synthetic approach. nih.gov

| Compound | Starting Dihydropyrimidinone | Yield (%) |

|---|---|---|

| 8a | 4a | 92 |

| 8b | 4b | 80 |

| 8c | 4c | 85 |

| 8d | 4d | 86 |

| 8e | 4e | 80 |

| 8f | 4f | 72 |

| 8g | 4g | 75 |

| 8h | 4h | 78 |

| 8i | 4i | 70 |

| 8j | 4j | 71 |

| 8k | 4k | 75 |

| 8l | 4l | 82 |

| 8m | 4m | 78 |

| 8n | 4n | 80 |

| 8o | 4o | 85 |

Data sourced from Synthesis of novel perillyl–dihydropyrimidinone hybrids designed for antiproliferative activity. nih.gov

Exploration of Aldehyde Dehydrogenase Inhibitor Scaffolds

The benzaldehyde (B42025) scaffold is a key structural motif in the design of inhibitors for aldehyde dehydrogenase (ALDH) enzymes. mdpi.com ALDHs are a superfamily of enzymes involved in detoxifying aldehydes, and certain isoforms are overexpressed in various cancers, contributing to therapy resistance. nih.govnih.gov Therefore, developing potent and selective ALDH inhibitors is a significant therapeutic goal. nih.gov

A prominent example of a benzaldehyde-based inhibitor is 4-(diethylamino)benzaldehyde (B91989) (DEAB), which is widely used as a pan-inhibitor of ALDH isoforms. nih.govnih.gov The exploration of the DEAB scaffold involves synthesizing and testing a wide array of analogs to understand the structure-activity relationship (SAR) and to develop inhibitors with improved potency and selectivity for specific ALDH isoforms, such as ALDH1A3 or ALDH3A1. nih.govacs.org This research exemplifies how the core benzaldehyde structure, which is central to this compound, is explored for therapeutic purposes.

In a representative study, researchers synthesized forty DEAB analogs and evaluated their inhibitory activity against different ALDH isoforms. nih.gov The findings revealed that modifications to the substituents on the benzaldehyde ring could dramatically alter both the potency and the selectivity of the compounds. For instance, certain analogs showed potent inhibitory activity specifically against ALDH1A3, while others were potent against ALDH3A1. nih.govnih.gov This highlights the value of the benzaldehyde core as a tunable scaffold for developing targeted enzyme inhibitors. The exploration of such scaffolds could readily include a molecule like this compound to probe how an azidomethyl group influences binding and inhibition within the ALDH active site.

| Compound | ALDH1A3 (IC₅₀ µM) | ALDH3A1 (IC₅₀ µM) |

|---|---|---|

| DEAB (control) | 10.20 | 5.70 |

| Analog 14 | 0.46 | > 50 |

| Analog 15 | 0.62 | > 50 |

| Analog 16 | 0.27 | > 50 |

| Analog 18 | > 50 | 1.61 |

| Analog 19 | > 50 | 1.58 |

Data sourced from Expansion of the 4-(Diethylamino)benzaldehyde Scaffold to Explore the Impact on Aldehyde Dehydrogenase Activity and Antiproliferative Activity in Prostate Cancer. nih.gov

Future Directions and Emerging Research Avenues

Development of Novel Click Chemistry Methodologies and Catalyst Systems

The azide (B81097) moiety of 4-(Azidomethyl)benzaldehyde is a key player in "click" chemistry, most notably in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). nih.govnih.gov Future research is geared towards developing novel methodologies that expand the scope and efficiency of reactions involving this compound.

One promising avenue is the development of new catalyst systems. While copper is a highly effective catalyst for CuAAC, its potential toxicity in biological systems necessitates the exploration of alternatives. nih.gov Research into ruthenium-based catalysts, for example, could lead to different regioselectivity, yielding 1,5-disubstituted triazoles instead of the 1,4-disubstituted products typical of CuAAC. Furthermore, the development of more efficient and biocompatible copper-free click reactions, such as the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), will continue to be a major focus. nih.gov In this context, this compound could be used as a benchmark reagent to evaluate the efficacy and kinetics of these new catalyst systems and reaction conditions.

Another area of development is the expansion of the "click" reaction repertoire itself. Beyond the well-established azide-alkyne cycloadditions, researchers are exploring other azide-participating reactions that fall under the click chemistry umbrella, such as the Staudinger ligation. nih.gov The aldehyde functionality of this compound could be leveraged to participate in subsequent or orthogonal reaction steps, creating more complex molecular architectures in a streamlined fashion.

A summary of emerging click chemistry methodologies relevant to this compound is presented below:

| Methodology | Catalyst/Promoter | Key Advantage | Potential Role of this compound |

| Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) | Ruthenium complexes | Access to 1,5-disubstituted triazoles | Substrate for developing and optimizing RuAAC protocols |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Strained alkynes (e.g., cyclooctynes) | Copper-free, biocompatible | Key reagent for SPAAC in biological labeling and imaging |

| Photo-induced Click Chemistry | Light | Spatiotemporal control of ligation | Participant in light-triggered conjugation reactions |

| Traceless Staudinger Ligation | Triarylphosphines with an electrophilic trap | Formation of a stable amide bond | Azide source for the synthesis of complex amides |

Integration into Multi-Step, High-Throughput Synthesis Platforms

The demand for rapid synthesis and screening of large compound libraries in drug discovery and materials science has driven the development of automated, high-throughput synthesis platforms. researchgate.netnih.gov this compound is an ideal candidate for integration into these platforms due to its versatile reactivity and stability.

In a typical high-throughput workflow, this compound could be immobilized on a solid support via its aldehyde group, for instance, through reductive amination. The exposed azide functionality would then be available for a click reaction with a library of alkyne-containing building blocks. researchgate.net Subsequent cleavage from the solid support would yield a diverse library of triazole-containing compounds. The simplicity and high efficiency of the click reaction are well-suited for the automated and miniaturized formats of high-throughput synthesis. researchgate.netscienceintheclassroom.org

Furthermore, the integration of artificial intelligence and machine learning with these automated platforms can accelerate the discovery of novel compounds with desired properties. chemspeed.com By inputting the reaction parameters and outcomes of syntheses involving this compound, predictive models can be developed to guide the synthesis of future compound libraries with enhanced efficiency and success rates.

The key features of this compound that make it suitable for high-throughput synthesis are summarized in the following table:

| Feature | Advantage in High-Throughput Synthesis |

| Orthogonal reactive groups (azide and aldehyde) | Allows for sequential and controlled derivatization |

| High reactivity of the azide in click chemistry | Ensures high conversion rates and purity of products |

| Stability under various reaction conditions | Compatible with a wide range of synthetic transformations |

| Versatility for library generation | Can be used to create a diverse range of molecular scaffolds |

Expansion of Applications in Chemical Biology beyond Current Paradigms

The biocompatibility of click chemistry has made it an invaluable tool in chemical biology. researchgate.net this compound, as a key click chemistry reagent, is poised to play a significant role in expanding the applications of this field beyond current paradigms.

One emerging area is the in-vivo synthesis of therapeutic agents. The concept of "click-to-release" prodrugs, where a bioactive molecule is masked with a triazole linkage and released upon a specific biological trigger, is gaining traction. The aldehyde functionality of this compound could be used to attach a targeting moiety, directing the prodrug to a specific tissue or cell type before the click reaction releases the active drug.

Another futuristic application lies in the construction of artificial cellular structures and organelles. By functionalizing lipids or proteins with this compound and complementary alkyne-containing molecules, researchers could potentially assemble synthetic membranes and compartments within living cells, enabling the study and manipulation of cellular processes with unprecedented control.

Furthermore, the development of novel bio-orthogonal reactions that are even more selective and faster than the current click chemistry toolkit will open up new avenues for real-time imaging of complex biological processes. This compound will likely serve as a foundational building block for the development of the next generation of chemical biology probes.

Theoretical and Computational Investigations of Reaction Mechanisms and Reactivity Profiles

While click chemistry is known for its reliability and high yields, a deeper understanding of the underlying reaction mechanisms can lead to the design of even more efficient and selective reactions. rsc.org Theoretical and computational chemistry provides powerful tools to investigate the intricate details of these transformations. nih.govyale.edu

For the CuAAC reaction involving this compound, density functional theory (DFT) calculations can be employed to model the transition states and intermediates, providing insights into the role of the copper catalyst and the factors that govern the regioselectivity of the reaction. dntb.gov.ua Such studies can help in the rational design of new ligands for the copper catalyst to enhance its activity and selectivity.

Computational methods can also be used to predict the reactivity of this compound in novel, yet-to-be-discovered click reactions. By calculating the activation energies and reaction thermodynamics of potential reaction pathways, researchers can identify promising new transformations for experimental validation. comporgchem.com Furthermore, molecular dynamics simulations can be used to study the behavior of this compound in complex biological environments, providing insights into its stability, diffusion, and interactions with biomolecules, which is crucial for its application in chemical biology.

| Computational Method | Application to this compound |

| Density Functional Theory (DFT) | Elucidation of CuAAC and RuAAC reaction mechanisms, prediction of regioselectivity |

| Ab initio methods | High-accuracy calculation of energetic and spectroscopic properties |

| Molecular Dynamics (MD) Simulations | Study of interactions with biomolecules and behavior in biological media |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling of enzymatic reactions or reactions in complex solvent environments |

Q & A

Q. What are the recommended synthetic routes for 4-(Azidomethyl)benzaldehyde in academic research?

Methodological Answer: this compound can be synthesized via nucleophilic substitution, where a halogen atom (e.g., bromine) in precursors like 4-(bromomethyl)benzaldehyde is replaced by an azide group. A typical procedure involves reacting the halogenated precursor with sodium azide (NaN₃) in a polar aprotic solvent (e.g., dimethylformamide, DMF) at elevated temperatures (~90°C) . Alternatively, Mitsunobu reactions or copper-catalyzed azide-alkyne cycloaddition (CuAAC) precursors may be employed for functionalization .

Key Considerations:

- Monitor reaction progress via thin-layer chromatography (TLC) using silica plates and UV visualization .

- Purify via flash chromatography (silica gel, hexane/ethyl acetate gradients) .

Q. How should researchers characterize this compound to confirm its structure?

Methodological Answer: Use a combination of spectroscopic and analytical techniques:

- FT-IR : Confirm the presence of the azide (-N₃) stretch (~2100 cm⁻¹) and aldehyde (-CHO) peak (~1700 cm⁻¹) .

- ¹H NMR : Identify aromatic protons (δ 7.5–8.0 ppm), the azidomethyl (-CH₂N₃) singlet (δ ~4.3–4.5 ppm), and aldehyde proton (δ ~9.8–10.0 ppm) .

- Elemental Analysis : Validate molecular formula (C₈H₇N₃O) with ≤0.4% deviation .

- Mass Spectrometry : Confirm molecular ion peak (m/z 161.06 for [M+H]⁺) .

Q. What safety precautions are essential when handling this compound in the laboratory?

Methodological Answer:

- Azide Stability : Avoid friction, shock, or heating, as organic azides can decompose explosively. Store in cool, dry conditions away from metals .

- PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood for synthesis and handling .

- First Aid : For skin contact, wash with soap/water for 15 minutes; for eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist .

Advanced Research Questions

Q. How can this compound be utilized in click chemistry for bioconjugation?

Methodological Answer: The azide group in this compound enables CuAAC reactions with terminal alkynes to form stable 1,2,3-triazoles. Procedure :

- React with alkyne-functionalized biomolecules (e.g., peptides) using Cu(I) catalysts (e.g., CuBr) in a 1:1 tert-butanol/water mixture at room temperature .

- Optimize catalyst loading (5–10 mol%) and reaction time (1–4 hours) to achieve >95% conversion .

- Purify via size-exclusion chromatography to remove copper residues .

Applications : Labeling proteins, synthesizing drug-delivery scaffolds, or functionalizing polymers .

Q. What strategies are effective in optimizing the yield of this compound derivatives in nucleophilic substitution reactions?

Methodological Answer:

- Solvent Selection : Use DMF or dimethyl sulfoxide (DMSO) to enhance azide nucleophilicity .

- Temperature Control : Maintain 80–90°C to accelerate substitution without degrading the azide .

- Catalyst Screening : Add catalytic iodide (e.g., NaI) to facilitate halogen displacement via an SN2 mechanism .

- Workup : Quench with ice water to precipitate unreacted NaN₃, then extract with dichloromethane .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

Methodological Answer:

- Reproducibility Checks : Replicate studies under identical conditions (solvent, pH, temperature) .

- Orthogonal Assays : Validate bioactivity (e.g., antimicrobial effects) using disk diffusion and microbroth dilution methods to rule out false positives .

- Structural Confirmation : Re-analyze derivatives via X-ray crystallography or 2D NMR to confirm purity and stereochemistry .

Q. What mechanistic insights explain the reactivity of this compound in cycloaddition reactions?

Methodological Answer: The azide group acts as a 1,3-dipole, reacting with electron-deficient alkynes via a concerted mechanism. Key Steps :

- Copper Coordination : Cu(I) stabilizes the transition state, lowering activation energy .

- Regioselectivity : CuAAC produces 1,4-disubstituted triazoles exclusively, unlike thermal cycloadditions .

- Computational Modeling : Use density functional theory (DFT) to predict reaction pathways and optimize ligand design .

Q. What analytical challenges arise in quantifying this compound degradation products?

Methodological Answer:

- HPLC-MS : Employ reverse-phase C18 columns with acetonitrile/water gradients to separate azide decomposition products (e.g., amines, nitriles) .

- Stability Studies : Store samples under accelerated conditions (40°C/75% RH) and monitor via kinetic assays .

- Isotopic Labeling : Use ¹⁵N-labeled azides to track degradation pathways via NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.